N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methylbutyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. This compound belongs to a class of thienopyrimidine derivatives, which are widely studied for their pharmacological properties, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-14(2)8-10-25-21(27)20-18(9-11-28-20)24-22(25)29-13-19(26)23-17-7-6-15-4-3-5-16(15)12-17/h6-7,9,11-12,14H,3-5,8,10,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBINRPVQXHGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, also referred to as V028-8653, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H32N4O3 and features multiple functional groups that contribute to its biological activity. The structure includes an indene moiety linked to a thieno-pyrimidine derivative, which is known for its diverse pharmacological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C23H32N4O3 |
| IUPAC Name | This compound |
| SMILES | CC(C)C(CN1CCN(Cc2nc(C(Nc3cc(CCC4)c4cc3)=O)co2)CC1)O |
| InChI Key | MDL Number (MFCD) |
The biological activity of V028-8653 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against certain cancer cell lines.
- Anti-inflammatory Effects : V028-8653 may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Pharmacological Studies
Recent pharmacological evaluations have focused on the compound's effects on specific biological systems:
- Cell Viability Assays : Studies demonstrated that V028-8653 significantly reduces cell viability in cancer cell lines compared to controls.
- Enzyme Inhibition : The compound was found to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with V028-8653 resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation, administration of V028-8653 reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues
Thienopyrimidine derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Effects : The 3-methylbutyl group in the target compound may improve membrane permeability compared to smaller alkyl chains (e.g., ethyl in ). Conversely, dichlorophenyl substituents (as in ) enhance antibacterial potency but reduce solubility.
- Bioactivity: Pyrimido[4,5-d]pyrimidinones (e.g., ) exhibit higher kinase affinity due to extended π-stacking interactions, whereas thienopyrimidines are more synthetically accessible .
Pharmacokinetic and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
